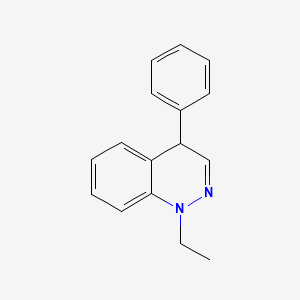

1-Ethyl-4-phenyl-1,4-dihydrocinnoline

Description

1-Ethyl-4-phenyl-1,4-dihydrocinnoline (CAS: 65750-18-7) is a heterocyclic compound featuring a cinnoline core with an ethyl group at position 1 and a phenyl substituent at position 2. The 1,4-dihydrocinnoline structure implies partial saturation of the aromatic ring system, which distinguishes it from fully aromatic cinnolines. This compound has been identified as a key intermediate in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are relevant for treating metabolic disorders such as insulin resistance (IR) and leptin resistance (LR) .

Synthetic routes to this compound and its derivatives often involve cyclization reactions, such as the Richter reaction, which forms the cinnoline core from ortho-ethynyl-substituted anilines. The Sonogashira coupling is also employed to introduce acetylene functionalities, enabling further functionalization .

Properties

CAS No. |

65750-18-7 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-ethyl-4-phenyl-4H-cinnoline |

InChI |

InChI=1S/C16H16N2/c1-2-18-16-11-7-6-10-14(16)15(12-17-18)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3 |

InChI Key |

UVUIINPABZUNRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-phenyl-1,4-dihydrocinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl phenyl ketone with hydrazine hydrate can yield the desired cinnoline derivative . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-4-phenyl-1,4-dihydrocinnoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-4-phenyl-1,4-dihydrocinnoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cinnoline Derivatives

a) 1-Methyl-4-phenyl-1,4-dihydrocinnoline (CAS: 51718-17-3)

- Structural difference : Replaces the ethyl group at position 1 with a methyl group.

- Synthesis: Prepared via electrochemical oxidation of triphenylhydrazine followed by reaction with methoxyethylene, yielding 1-methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline, which is subsequently oxidized to the dihydro form .

b) Ethyl-3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline-6-carboxylate (PI-04)

- Structural difference : Contains a 4-oxo group and a hydroxymethyl ester at position 3.

- Biological activity: Demonstrates potent PTP1B inhibition (IC₅₀ < 1 µM) and enhances leptin signaling in hypothalamic neurons. Its polar functional groups improve solubility and target specificity compared to the non-oxo analog .

c) 4-Oxo-1,4-dihydroquinoline Derivatives

- Structural difference: Replaces the cinnoline’s second nitrogen atom with a carbon, forming a quinoline scaffold.

- Biological relevance: Analogous compounds like ALICB179 (a 4-oxo-1,4-dihydroquinoline carboxamide) exhibit antiviral and anticancer activities, highlighting the role of the 4-oxo group in modulating bioactivity .

Saturation State Comparisons

a) 1-Ethyl-4-phenyl-1,2,3,4-tetrahydrocinnoline (CAS: 51718-17-3)

- Structural difference: Fully saturated 1,2,3,4-tetrahydrocinnoline core.

- Properties : Reduced aromaticity increases flexibility but decreases metabolic stability compared to the dihydro analog .

b) Fully Aromatic Cinnolines (e.g., 4-(2-(Furan-2-yl)vinyl)cinnoline)

PTP1B Inhibition

1-Ethyl-4-phenyl-1,4-dihydrocinnoline derivatives act as "binary" PTP1B inhibitors, interacting with both catalytic and allosteric sites. The ethyl and phenyl groups enhance lipophilicity, improving membrane permeability, while the dihydrocinnoline core provides a rigid scaffold for target engagement. In contrast, PI-04’s 4-oxo group and ester moiety increase hydrogen-bonding interactions with the enzyme’s active site, yielding superior inhibitory activity .

Comparison with Non-Cinnoline Heterocycles

- 1,5-Benzodiazepin-2-thione Derivatives (EPBZ): DFT studies reveal that substituents like NH₂ or NO₂ significantly reduce HOMO-LUMO gaps (3.38–4.01 eV) and enhance nonlinear optical (NLO) properties. While structurally distinct from cinnolines, these findings underscore the importance of electron-donating/withdrawing groups in tuning physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.